HO-1 Inhibition: ZnPPIX Exhibits 11.6-Fold Lower Potency Than SnPPIX, Enabling Selective Target Engagement
In a direct comparative assay, ZnPPIX demonstrates significantly weaker inhibition of heme oxygenase-1 (HO-1) compared to tin protoporphyrin IX (SnPPIX), with IC50 values of 5.45 µM versus 0.47 µM, respectively. This 11.6-fold difference in potency allows researchers to select the inhibitor that matches their desired level of HO-1 suppression, avoiding complete pathway shutdown when partial inhibition is sufficient .
| Evidence Dimension | HO-1 inhibition IC50 |
|---|---|
| Target Compound Data | 5.45 µM |
| Comparator Or Baseline | SnPPIX: 0.47 µM |
| Quantified Difference | 11.6-fold lower potency |
| Conditions | In vitro enzymatic assay; compound source: Frontier Scientific |
Why This Matters
Procurement decisions require precise knowledge of inhibitory potency; ZnPPIX offers a milder HO-1 inhibition profile, useful in experiments where complete blockade would confound physiological readouts.
